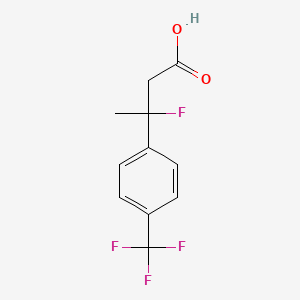
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid: is an organic compound that belongs to the class of fluorinated aromatic acids. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid moiety. The incorporation of fluorine atoms into the molecular structure significantly influences its chemical properties, making it a valuable compound in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-(trifluoromethyl)phenylboronic acid.
Coupling Reaction: The 4-(trifluoromethyl)phenylboronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with a suitable fluoroalkyl halide under palladium catalysis.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings.
化学反応の分析
Types of Reactions: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration and bromine (Br2) for halogenation are employed.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid has diverse applications in scientific research:
作用機序
The mechanism of action of 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways, such as those involving peroxisome proliferator-activated receptors (PPARs), leading to various biological effects.
類似化合物との比較
4-(Trifluoromethyl)phenylboronic acid: Shares the trifluoromethyl group but differs in its boronic acid moiety.
3-Fluoro-4-(trifluoromethyl)benzoic acid: Similar structure with a benzoic acid moiety instead of butanoic acid.
(2S)-2-{3-[({[2-fluoro-4-(trifluoromethyl)phenyl]carbonyl}amino)methyl]-4-methoxybenzyl}butanoic acid: Contains a similar fluorinated phenyl group but with additional functional groups.
Uniqueness: 3-Fluoro-3-(4-(trifluoromethyl)phenyl)butanoic acid is unique due to its specific combination of fluorine atoms and the butanoic acid moiety, which imparts distinct chemical and biological properties
特性
分子式 |
C11H10F4O2 |
|---|---|
分子量 |
250.19 g/mol |
IUPAC名 |
3-fluoro-3-[4-(trifluoromethyl)phenyl]butanoic acid |
InChI |
InChI=1S/C11H10F4O2/c1-10(12,6-9(16)17)7-2-4-8(5-3-7)11(13,14)15/h2-5H,6H2,1H3,(H,16,17) |
InChIキー |
LCJKMOBXKCPWHZ-UHFFFAOYSA-N |
正規SMILES |
CC(CC(=O)O)(C1=CC=C(C=C1)C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-3H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B12964798.png)
![Sodium (4-((([1,1'-biphenyl]-4-ylmethyl)thio)methyl)benzoyl)(hexylsulfonyl)amide](/img/structure/B12964801.png)
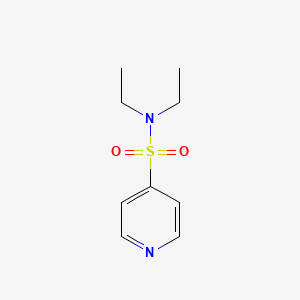

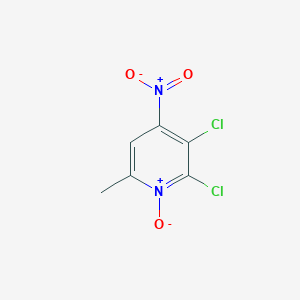
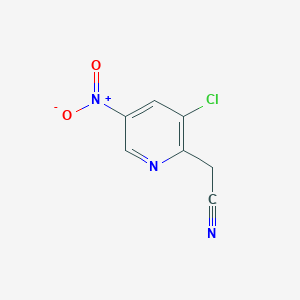
![(S)-3-([2,2'-Bipyridin]-4-yl)-2-aminopropanoic acid](/img/structure/B12964834.png)
![(3aR,4R,6R,6aS,9bS)-4-Hydroxy-6,9-dimethyl-3-methylene-3a,4,5,6,6a,7-hexahydroazuleno[4,5-b]furan-2,8(3H,9bH)-dione](/img/structure/B12964835.png)
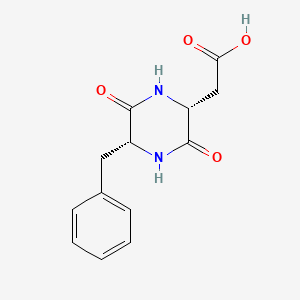
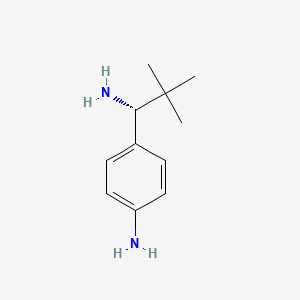
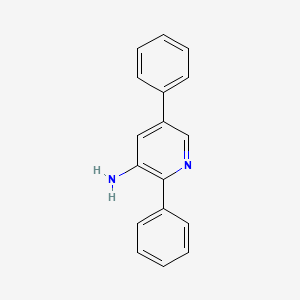
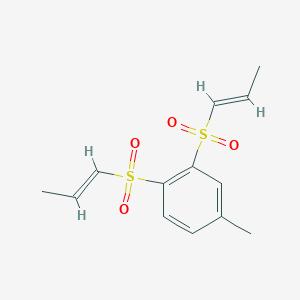
![3H-Naphtho[1,2-d]imidazole-2-thiol](/img/structure/B12964860.png)
![(3aS,6Z,8S,10Z,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one](/img/structure/B12964871.png)
